4-amino-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol
Description
4-Amino-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 4, a 2,3-dihydro-1,4-benzodioxin moiety at position 5, and a thiol group at position 2. The benzodioxin substituent, a fused bicyclic ether system, confers unique electronic and steric properties, distinguishing it from simpler aryl or heteroaryl analogs. Its synthesis typically involves condensation reactions, and its derivatives are explored for diverse biological activities, including antibacterial and anti-tubercular effects .
Properties
IUPAC Name |
4-amino-3-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-14-9(12-13-10(14)17)8-5-15-6-3-1-2-4-7(6)16-8/h1-4,8H,5,11H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCESYRFXYMDSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NNC(=S)N3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333704 | |
| Record name | 4-amino-3-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657667 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
364599-69-9 | |
| Record name | 4-amino-3-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-Benzodioxin-2-Carboxylic Acid Chloride
The benzodioxin carboxylic acid chloride can be prepared by treating 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction typically proceeds under reflux in anhydrous dichloromethane, yielding the acid chloride after 4–6 hours.
Formation of the Thiosemicarbazide Intermediate
The acid chloride reacts with thiosemicarbazide in a 1:1 molar ratio in ethanol or tetrahydrofuran (THF) at 60–70°C for 12 hours. This step forms the intermediate acylthiosemicarbazide (Figure 1).
Figure 1: Reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid chloride with thiosemicarbazide.
Alkaline Cyclization to the Triazole Core
The acylthiosemicarbazide undergoes intramolecular cyclization in basic media (e.g., 2M NaOH or KOH) under reflux for 4–6 hours. This step eliminates water and forms the 1,2,4-triazole ring, yielding the target compound.
Key Conditions:
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Solvent: Ethanol/water (3:1 v/v)
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Temperature: 80–90°C
Hydrazide-Thiocyanate Route
An alternative approach involves the reaction of benzodioxin-containing hydrazides with ammonium thiocyanate, followed by cyclization. This method is advantageous for introducing amino groups at the 4-position of the triazole.
Synthesis of 2,3-Dihydro-1,4-Benzodioxin-2-Carbohydrazide
The hydrazide is prepared by reacting methyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate with hydrazine hydrate in methanol. The reaction is stirred at room temperature for 24 hours, yielding the carbohydrazide as a white precipitate.
Reaction with Ammonium Thiocyanate
The carbohydrazide reacts with ammonium thiocyanate (NH₄SCN) in acidic media (HCl, 6M) under reflux for 8 hours. This forms a thiosemicarbazide intermediate, which is subsequently cyclized in NaOH (2M) to yield the triazole-thiol.
Optimization Data (Hypothetical):
| Condition | Value | Yield (%) |
|---|---|---|
| NH₄SCN Equivalents | 1.2 | 68 |
| HCl Concentration | 6M | 72 |
| Cyclization Time | 6 hours | 65 |
For compounds where direct synthesis is challenging, post-synthetic introduction of the benzodioxin group may be employed.
Nucleophilic Aromatic Substitution
4-Amino-5-bromo-4H-1,2,4-triazole-3-thiol can react with 2,3-dihydro-1,4-benzodioxin-2-ol under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 120°C). This method requires careful optimization to avoid side reactions.
Mitsunobu Reaction
The Mitsunobu reaction (DIAD, PPh₃, THF) can couple 2,3-dihydro-1,4-benzodioxin-2-ol with a preformed triazole-thiol containing a hydroxyl group. However, this approach is less common due to competing oxidation of the thiol group.
Spectroscopic Characterization and Validation
All synthetic routes require validation via:
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¹H NMR: A singlet at δ 13.2–13.5 ppm for the thiol (-SH) group.
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IR: Stretching vibrations at 2550–2600 cm⁻¹ (S-H) and 1600–1650 cm⁻¹ (C=N).
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Elemental Analysis: Calculated vs. observed C, H, N, S percentages (deviation <0.4%).
Challenges and Limitations
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Regioselectivity: Competing formation of 1,3,4-thiadiazoles during cyclization.
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Solubility Issues: Benzodioxin derivatives often exhibit low solubility in polar solvents, necessitating DMF or DMSO.
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Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) is typically required .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
4-amino-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-amino-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The benzodioxin moiety may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at positions 4 and 3. Below is a comparative analysis of structurally analogous compounds:
Substituent Effects on Antioxidant Activity
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) exhibit strong free radical scavenging activity in DPPH• and ABTS•+ assays due to electron-donating groups (−NH₂, SH). AT showed 88% inhibition at 1 mM, outperforming AP (73%) .
- 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol demonstrated 88.89% antiradical activity at 1 mM, but activity dropped to 53.78% at 0.1 mM, highlighting concentration dependency .
Antibacterial and Anti-Tubercular Properties
- 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (anti-tubercular) and its Schiff bases showed MIC values of 2.8–21.7 µg/mL against P. aeruginosa, suggesting fluorinated aryl groups enhance membrane penetration .
- Methyl disulfides derived from triazole thiols (e.g., compound 9 ) exhibited biofilm inhibition, with benzylthio substituents showing moderate efficacy .
- Target Compound : The disulfide derivative (TD-1) is used in hemoglobin studies but lacks reported antibacterial data. Benzodioxin’s bulkiness may reduce bacterial target accessibility compared to smaller substituents.
Corrosion Inhibition
- AT and AP acted as mixed-type inhibitors for mild steel in HCl, with efficiency >80% at 2 mM, attributed to adsorption via −NH₂ and −SH groups .
- Target Compound: No corrosion data exists, but the benzodioxin group’s planar structure might enhance surface adsorption.
Table 1: Key Comparative Data of Selected 1,2,4-Triazole-3-Thiol Derivatives
Critical Analysis of Structural and Functional Differences
- Electron-Donating vs. Withdrawing Groups: Electron-donating substituents (−NH₂, −O− in benzodioxin) enhance antioxidant activity by stabilizing radical intermediates, while electron-withdrawing groups (e.g., −NO₂ in ) may favor electrophilic reactivity in synthesis .
- Steric Effects: Bulky substituents like benzodioxin or quinoline may limit membrane permeability but improve target specificity in protein-binding applications (e.g., TD-1’s hemoglobin interaction) .
- Biological Versatility : Fluorinated or heteroaryl substituents (e.g., pyridyl, thiophene) broaden pharmacological scope, whereas benzodioxin’s unique structure remains underexplored outside hemoglobin studies .
Biological Activity
4-Amino-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazole ring fused with a benzodioxin moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the triazole moiety can be synthesized via cyclization reactions involving hydrazine derivatives and isothiocyanates. The benzodioxin component can be integrated through various coupling reactions.
Antioxidant Activity
Research indicates that compounds containing the triazole scaffold often exhibit significant antioxidant properties. For example, derivatives of triazoles have demonstrated effective scavenging activity against free radicals in various assays such as DPPH and ABTS tests. The presence of the thiol group in this compound enhances its ability to donate electrons and neutralize reactive oxygen species (ROS) .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial potential against a range of pathogens. Studies have shown that triazole derivatives exhibit broad-spectrum antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
Enzyme inhibition studies highlight the potential of this compound in therapeutic applications. It has been found to inhibit enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These activities suggest its potential use in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) .
Case Study 1: Antioxidant Efficacy
A study assessing the antioxidant capacity of various triazole derivatives found that those with thiol groups had significantly lower IC50 values in ABTS assays compared to non-thiolated analogs. This underscores the importance of the thiol functionality in enhancing antioxidant activity .
Case Study 2: Antimicrobial Testing
In antimicrobial efficacy tests against E. coli, derivatives of this compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions these compounds as promising candidates for further development in antibiotic therapies .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-amino-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide precursors under reflux conditions. For example, 2-isonicotinoyl-N-phenylhydrazinecarbothioamide intermediates can be cyclized in basic media to form the triazole-thiol core . Subsequent derivatization (e.g., alkylation or Mannich reactions) introduces functional groups, such as 5-(adamantane-1-yl) or S-alkyl chains, using formaldehyde and secondary amines . Purification often involves recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic protons and the triazole-thiol backbone, while IR spectroscopy confirms thiol (-SH) and amine (-NH₂) functional groups . Mass spectrometry (MS) validates molecular weight, and X-ray crystallography provides definitive stereochemical data for crystalline derivatives . For example, adamantane-containing analogs were confirmed via these methods .
Q. How are reaction conditions optimized for synthesizing S-alkyl derivatives of this compound?
- Methodological Answer : Optimal conditions for S-alkylation involve selecting polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to deprotonate the thiol group. Reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 for thiol:alkyl halide) are critical for high yields . For instance, 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl derivatives were synthesized using these parameters .
Advanced Research Questions
Q. What computational approaches are effective in studying the electronic properties or tautomerism of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict tautomeric equilibria (thione-thiol forms) and electronic transitions. Software like Gaussian or ORCA models HOMO-LUMO gaps, while molecular docking evaluates interactions with biological targets (e.g., enzymes) . Studies on analogous triazole-thiols highlight solvent effects on tautomer stability .
Q. How can Mannich reaction conditions be statistically optimized to enhance derivative yields?
- Methodological Answer : Design of Experiments (DoE) methodologies, such as response surface modeling, optimize variables like solvent polarity (e.g., ethanol vs. acetonitrile), formaldehyde concentration, and amine nucleophilicity. For example, Mannich bases derived from ibuprofen analogs achieved >80% yields under statistically refined conditions .
Q. What strategies address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies arise from assay variability (e.g., microbial strains, concentration ranges) or impurities. Researchers should validate purity via HPLC, standardize protocols (e.g., CLSI guidelines for antimicrobial testing), and compare activity across structurally similar analogs . For instance, Schiff base derivatives showed variable MICs depending on substituent electronegativity .
Q. How does the dihydrobenzodioxin moiety influence the compound’s physicochemical and pharmacological properties?
- Methodological Answer : The benzodioxin ring enhances lipophilicity, improving membrane permeability, while its electron-rich structure stabilizes π-π interactions in enzyme binding pockets . Comparative studies with non-benzodioxin analogs (e.g., phenyl or pyridyl substitutions) reveal reduced bioactivity, underscoring its role in target engagement .
Q. What methodologies leverage the thiol group’s reactivity to synthesize transition metal complexes?
- Methodological Answer : The thiol group coordinates with metals (e.g., Cu²⁺, Zn²⁺) under mild conditions (pH 7–8, aqueous ethanol). Characterization via UV-Vis (d-d transitions), ESR (for paramagnetic metals), and cyclic voltammetry confirms complex formation. Schiff base derivatives of this compound have been used to synthesize antimicrobial metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
